molecular formula C10H21N B13298273 4-Methyl-3-(2-methylpropyl)piperidine

4-Methyl-3-(2-methylpropyl)piperidine

Cat. No.: B13298273
M. Wt: 155.28 g/mol
InChI Key: SIRUXFFBFTUCEV-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylpropyl)piperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a 2-methylpropyl group at the third position on the piperidine ring. It has a molecular formula of C10H21N and a molecular weight of 155.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2-methylpropyl)piperidine can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction typically requires high pressure and temperature conditions to ensure complete hydrogenation of the pyridine ring to form the piperidine structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates followed by cyclization and functionalization reactions. The choice of catalysts, solvents, and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(2-methylpropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(2-methylpropyl)piperidine is unique due to the presence of both the methyl and 2-methylpropyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-methyl-3-(2-methylpropyl)piperidine

InChI

InChI=1S/C10H21N/c1-8(2)6-10-7-11-5-4-9(10)3/h8-11H,4-7H2,1-3H3

InChI Key

SIRUXFFBFTUCEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1CC(C)C

Origin of Product

United States

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